

HILIC Chromatography Method for the Analysis of Ergothioneine-d9

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Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of **Ergothioneine-d9** (EGT-d9) using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry. This method is suitable for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for the detection of this deuterated internal standard in various biological matrices.

Introduction

Ergothioneine is a naturally occurring amino acid with potent antioxidant properties, making it a subject of interest in various fields, including medicine and nutrition.[1][2] The use of a stable isotope-labeled internal standard, such as **Ergothioneine-d9**, is crucial for accurate quantification in complex samples by compensating for matrix effects and variations in sample preparation and instrument response.[2][3] HILIC is an ideal chromatographic technique for retaining and separating highly polar compounds like ergothioneine, which are often poorly retained on traditional reversed-phase columns.[1][4][5] This application note outlines a comprehensive HILIC-MS/MS method for the analysis of **Ergothioneine-d9**.

Experimental Protocols

This section details the necessary reagents, sample preparation, and instrumental parameters for the HILIC-MS/MS analysis of **Ergothioneine-d9**.



Reagents and Materials

- Ergothioneine-d9 standard (Toronto Research Chemicals or equivalent)[2][3]
- Acetonitrile (ACN), LC-MS grade
- Water, LC-MS grade
- Ammonium acetate, LC-MS grade
- Formic acid (FA), LC-MS grade
- Methanol, LC-MS grade (for sample extraction)[6][7]

Sample Preparation

A simple protein precipitation is effective for the extraction of **Ergothioneine-d9** from biological samples such as plasma or whole blood.

- To 100 μL of the sample, add 400 μL of ice-cold methanol containing the desired concentration of Ergothioneine-d9 as an internal standard.
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[7]
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

HILIC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization based on the specific instrument and application.

Liquid Chromatography:



Parameter	Condition		
Column	Waters Acquity UPLC BEH HILIC (100 x 2.1 mm, 1.7 μ m) or Waters CORTECS UPLC HILIC (100 x 2.1 mm, 1.6 μ m)[6][8]		
Mobile Phase A	10 mM Ammonium Acetate in Water with 0.1% Formic Acid		
Mobile Phase B	Acetonitrile with 0.1% Formic Acid		
Gradient	90% B to 60% B over 5 minutes, then return to initial conditions and equilibrate for 3 minutes		
Flow Rate	0.4 mL/min[6][7]		
Column Temperature	40°C[6][7][9]		
Injection Volume	2 μL[6][7]		

Mass Spectrometry:

Parameter	Condition		
Ionization Mode	Positive Electrospray Ionization (ESI+)[6]		
Spray Voltage	3.5 - 5.5 kV[6]		
Ion Source Temp.	500°C[6]		
Nebulizer Gas	35 psi[6]		
Auxiliary Gas	70 psi[6]		
Curtain Gas	40 psi[6]		
MRM Transition	To be optimized for Ergothioneine-d9		

Quantitative Data Summary

The following tables summarize typical quantitative performance data for HILIC-based ergothioneine analysis from various studies. These values can be used as a benchmark for



method validation.

Table 1: Method Performance Parameters for Ergothioneine Analysis using HILIC.

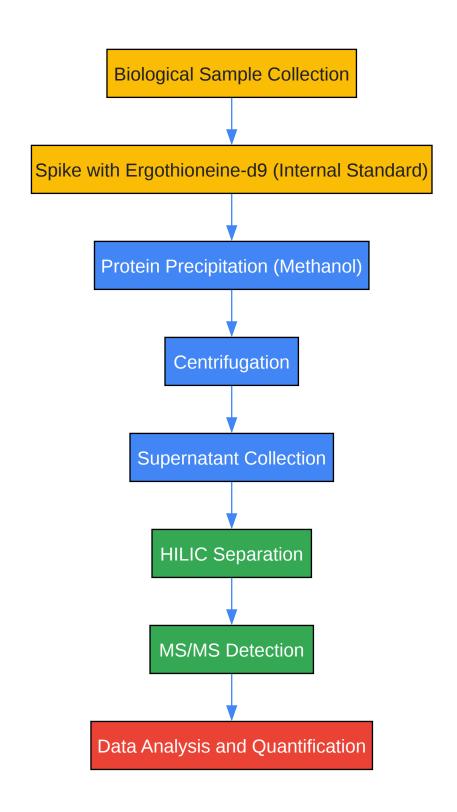
Parameter	Fermentation Broth[4][9]	Whole Blood[8]	Cosmetics[6]	Milk[10]
LOD	63 μg/L	3.85 μmol/L	25-50 μg/kg	0.03 μmol/L
LOQ	21 μg/L	11.67 μmol/L	50-100 μg/kg	0.10 μmol/L
Linearity Range	5-400 mg/L	15.63-1000 μmol/L	5-200 ng/mL	0.16-5.08 μmol/L
Correlation Coefficient (R²)	0.9999	> 0.999	> 0.999	Not Specified
Recovery	99.2-100.8%	96.34%	85.3-96.2%	106.66%
Intra-assay Precision (%RSD)	1.47%	1.52%	0.84-2.08%	< 6%
Inter-assay Precision (%RSD)	1.03%	1.82%	Not Specified	< 6%

Visualizations HILIC Separation Principle

The following diagram illustrates the fundamental principle of Hydrophilic Interaction Liquid Chromatography.









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